REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([NH:9][S:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-:21])=[O:20])(=[O:12])=[O:11])[CH2:8][CH2:7][CH2:6]1)=[O:4].C1COCC1.CO.O[Li].O>O>[N+:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[S:10]([NH:9][C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8]1)(=[O:12])=[O:11])([O-:21])=[O:20] |f:3.4|
|
Name
|
methyl-1-(2-nitrophenylsulfonamido)cyclobutanecarboxylate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCC1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
LiOH.H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the resultant solution was vacuum-evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Through vacuum distillation
|
Type
|
CUSTOM
|
Details
|
the solvent was removed so as
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.56 mmol | |
AMOUNT: MASS | 468 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |